molecular formula C8H8O3S B11723349 3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid

3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B11723349
M. Wt: 184.21 g/mol
InChI Key: STCGIEGJYVFIQZ-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid is a heterocyclic compound featuring a thiophene ring substituted with a hydroxymethyl group and a propenoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid can be achieved through a Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound . The reaction typically requires a basic medium, such as sodium hydroxide or potassium hydroxide, and is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of 3-[4-(Carboxymethyl)thiophen-2-yl]prop-2-enoic acid

    Reduction: Formation of 3-[4-(Hydroxymethyl)thiophen-2-yl]propanoic acid

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[4-(hydroxymethyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)1-2-8(10)11/h1-3,5,9H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGIEGJYVFIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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